Estradiol acetate

Catalog No.
S632997
CAS No.
4245-41-4
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol acetate

CAS Number

4245-41-4

Product Name

Estradiol acetate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

FHXBMXJMKMWVRG-SLHNCBLASA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C

The exact mass of the compound Estradiol acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estradiol acetate (CAS 4245-41-4) is a synthetic, esterified prodrug of 17β-estradiol, featuring an acetate group that fundamentally alters its physicochemical and pharmacokinetic properties [1]. In pharmaceutical manufacturing and chemical procurement, this compound is prioritized over unmodified estradiol due to its enhanced lipophilicity, measurable metabolic stability, and predictable hydrolysis rates [2]. These properties make it a critical active pharmaceutical ingredient (API) for advanced drug delivery systems, including 90-day sustained-release silicone elastomer matrices and high-bioavailability once-daily oral solid dosages [1]. For procurement teams, selecting estradiol acetate ensures a stable, pH-independent dissolution profile and targeted polymer partitioning that cannot be achieved with generic estradiol or longer-chain valerate and cypionate esters [1], [2].

Attempting to substitute estradiol acetate with unmodified micronized estradiol or alternative esters introduces severe formulation and pharmacokinetic failures [1]. Unmodified estradiol possesses poor lipophilicity and extremely low oral bioavailability, necessitating complex micronization processes and twice-daily dosing regimens to maintain therapeutic levels[1]. Furthermore, in the manufacturing of sustained-release medical devices like vaginal rings, unmodified estradiol fails to partition effectively through lipophilic silicone matrices [2]. Conversely, substituting with longer-chain esters like estradiol cypionate or heptanoate drastically alters the skin-to-silicone partition coefficient and enzymatic cleavage rates, leading to sub-therapeutic release kinetics [2]. Procurement of the exact acetate ester is therefore mandatory to achieve the precise bioconversion rate and polymer compatibility required for stable, long-term controlled release [2].

Enhanced Bioavailability and Peak Plasma Concentration (Cmax)

In comparative pharmacokinetic evaluations, oral administration of estradiol acetate demonstrates a significantly improved absorption profile over standard micronized estradiol [1]. Clinical data indicates that an equivalent dose of estradiol acetate yields a higher Area Under the Curve (AUC) and more than doubles the peak plasma concentration (Cmax) compared to micronized estradiol, without requiring complex particle-size reduction[1].

Evidence DimensionPeak Plasma Concentration (Cmax) and Total Bioavailability (AUC)
Target Compound DataEstradiol acetate (Cmax: 46.75 pg/mL; +19% AUC)
Comparator Or BaselineMicronized unmodified estradiol (Cmax: 22.72 pg/mL)
Quantified Difference105% increase in Cmax and 19% increase in overall bioavailability (AUC).
ConditionsOral administration of equivalent doses in human pharmacokinetic trials.

Allows formulators to achieve therapeutic systemic levels with once-daily dosing, reducing API load and improving patient compliance compared to twice-daily generic estradiol.

Rate-Limiting Enzymatic Hydrolysis for Sustained Release

The metabolic conversion of estradiol esters by esterases dictates the duration of systemic action in controlled-release formulations [1]. Kinetic studies reveal that the rate constant for the hydrolysis of estradiol acetate to unmodified estradiol is highly controlled and significantly slower than the cleavage of multi-acetate precursors [1]. Specifically, the conversion of estradiol-3,17-diacetate to estradiol acetate is approximately 22 times faster than the subsequent hydrolysis of estradiol acetate to estradiol[1].

Evidence DimensionFirst-order enzymatic hydrolysis rate constant
Target Compound DataEstradiol acetate to estradiol (Rate-limiting, slow conversion)
Comparator Or BaselineEstradiol-3,17-diacetate to estradiol acetate (Rapid conversion)
Quantified Difference22-fold slower hydrolysis rate for the acetate-to-estradiol step.
ConditionsDermal uptake and esterase metabolism models.

The slow, predictable cleavage of the acetate group makes this specific ester ideal for long-acting sustained-release formulations, preventing rapid dose dumping.

pH-Independent Dissolution for Solid Dosage Reproducibility

Estradiol acetate exhibits highly specific solubility parameters critical for solid oral dosage manufacturing [1]. It is only slightly soluble in water (approximately 3.6 µg/mL) and possesses an estimated pKa greater than 16 [1]. Because of this lack of ionizable groups within the physiological pH range, the dissolution of estradiol acetate from tablet matrices is entirely pH-independent, unlike many other weakly basic or acidic APIs [1].

Evidence DimensionAqueous solubility and pH dependency
Target Compound DataEstradiol acetate (3.6 µg/mL solubility, pKa > 16, pH-independent dissolution)
Comparator Or BaselineStandard ionizable APIs or salts with pH-dependent solubility profiles
Quantified DifferenceZero variance in dissolution rate across physiological gastrointestinal pH ranges.
ConditionsStandard aqueous dissolution testing for solid oral dosage forms.

Ensures highly reproducible batch-to-batch dissolution and consistent in vivo absorption regardless of patient gastric pH variations, streamlining quality control.

Targeted Lipophilicity for Silicone Elastomer Integration

The efficacy of drug-eluting devices depends on the API's ability to partition into and diffuse out of lipophilic polymers [1]. Estradiol acetate demonstrates a specific skin/silicone fluid partition coefficient compared to both unmodified estradiol and longer-chain esters [1]. While longer-chain esters like cypionate exhibit drastically lower partition coefficients that hinder release, estradiol acetate maintains sufficient lipophilicity to dissolve in silicone fluid while still partitioning effectively into aqueous physiological environments [1].

Evidence DimensionSkin/silicone fluid partition coefficient
Target Compound DataEstradiol acetate (Balanced, high partition coefficient)
Comparator Or BaselineLonger-chain esters (e.g., estradiol cypionate or heptanoate)
Quantified DifferenceSignificantly higher partition coefficient than longer-chain esters, preventing entrapment within the silicone matrix.
ConditionsEquilibrium solubility and partitioning tests in silicone fluid vs. PEG 400/saline.

Makes estradiol acetate the definitive precursor choice for manufacturing silicone-based sustained-release medical devices where generic estradiol fails to diffuse properly.

Manufacturing of Long-Acting Silicone Elastomer Devices

Due to its specific skin/silicone fluid partition coefficient and slow, rate-limiting enzymatic hydrolysis, estradiol acetate is the preferred API for 90-day sustained-release vaginal rings and transdermal implants. It successfully diffuses through lipophilic silicone matrices where unmodified estradiol becomes trapped or releases inconsistently [2].

Development of Once-Daily Oral Hormone Formulations

Leveraging its 105% higher Cmax and 19% greater AUC compared to micronized estradiol, estradiol acetate is ideal for formulating high-efficiency, once-daily oral tablets. Its pH-independent dissolution profile ensures that systemic absorption remains consistent regardless of patient gastrointestinal variations [1].

Transdermal Patch Formulation and Dermal Delivery Systems

The specific lipophilicity of the acetate ester allows for consistent permeation kinetics across the stratum corneum compared to highly hydrophilic or excessively long-chain lipophilic esters. This makes it highly suitable for advanced transdermal patch development requiring steady-state bioconversion [2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.18819469 g/mol

Monoisotopic Mass

314.18819469 g/mol

Heavy Atom Count

23

UNII

5R97F5H93P

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (96.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Femring is indicated for the treatment of vasomotor and urogenital symptoms associated with menopause. Use of Femring (estradiol acetate) has been shown to improve symptoms caused by atrophy of the vagina (such as dryness, burning, pruritus and dyspareunia) and/or the lower urinary tract (urinary urgency and dysuria).
FDA Label

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.

Pictograms

Health Hazard

Health Hazard

Other CAS

4245-41-4

Absorption Distribution and Excretion

Drug delivery from Femring is rapid for the first hour and then declines to a relatively constant rate for the remainder of the 3-month dosing interval. Estradiol acetate is rapidly hydrolyzed to estradiol which is absorbed through the vaginal mucosa as evidenced by the mean time to maximum concentration (tmax) for estradiol of about 1 hour (range 0.25 to 1.5 hrs). Following the maximum concentration (Cmax=1129pg/mL), serum estradiol decreases rapidly such that by 24 to 48 hours postdose, serum estradiol concentrations are relatively constant through the end of the 3-month dosing interval.
Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.
The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs.

Metabolism Metabolites

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.
Estradiol acetate has known human metabolites that include 6-[(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Estradiol_acetate
2,4,5-Trimethoxyphenethylamine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024
Pentikainen V, Erkkila K, Suomalainen L, Parvinen M, Dunkel L: Estradiol acts as a germ cell survival factor in the human testis in vitro. J Clin Endocrinol Metab. 2000 May;85(5):2057-67. [PMID:10843196]
Sharpe RM, Skakkebaek NE: Are oestrogens involved in falling sperm counts and disorders of the male reproductive tract? Lancet. 1993 May 29;341(8857):1392-5. [PMID:8098802]
Raman JD, Schlegel PN: Aromatase inhibitors for male infertility. J Urol. 2002 Feb;167(2 Pt 1):624-9. [PMID:11792932]
Carani C, Qin K, Simoni M, Faustini-Fustini M, Serpente S, Boyd J, Korach KS, Simpson ER: Effect of testosterone and estradiol in a man with aromatase deficiency. N Engl J Med. 1997 Jul 10;337(2):91-5. [PMID:9211678]
Behl C, Widmann M, Trapp T, Holsboer F: 17-beta estradiol protects neurons from oxidative stress-induced cell death in vitro. Biochem Biophys Res Commun. 1995 Nov 13;216(2):473-82. [PMID:7488136]
Schmidt JW, Wollner D, Curcio J, Riedlinger J, Kim LS: Hormone replacement therapy in menopausal women: Past problems and future possibilities. Gynecol Endocrinol. 2006 Oct;22(10):564-77. [PMID:17135036]
Foresta C, Zuccarello D, Biagioli A, De Toni L, Prana E, Nicoletti V, Ambrosini G, Ferlin A: Oestrogen stimulates endothelial progenitor cells via oestrogen receptor-alpha. Clin Endocrinol (Oxf). 2007 Oct;67(4):520-5. Epub 2007 Jun 15. [PMID:17573901]
Garcia-Segura LM, Sanz A, Mendez P: Cross-talk between IGF-I and estradiol in the brain: focus on neuroprotection. Neuroendocrinology. 2006;84(4):275-9. Epub 2006 Nov 23. [PMID:17124377]
Prossnitz ER, Barton M: Estrogen biology: new insights into GPER function and clinical opportunities. Mol Cell Endocrinol. 2014 May 25;389(1-2):71-83. doi: 10.1016/j.mce.2014.02.002. Epub 2014 Feb 12. [PMID:24530924]
O'Connell MB: Pharmacokinetic and pharmacologic variation between different estrogen products. J Clin Pharmacol. 1995 Sep;35(9S):18S-24S. doi: 10.1002/j.1552-4604.1995.tb04143.x. [PMID:8530713]
W. KuhnzH. BlodeH. Zimmermann (1993). Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens. In: Estrogens and Antiestrogens II. (pp. 261). Springer, Berlin, Heidelberg.

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